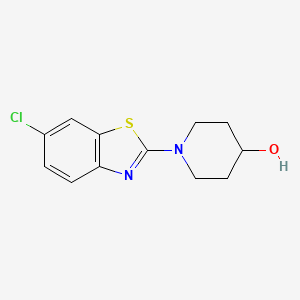![molecular formula C16H21N5S B12263992 N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263992.png)
N-methyl-N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-metil-N-{1-[2-(metilsulfanil)pirimidin-4-il]piperidin-4-il}piridin-2-amina es un complejo compuesto orgánico con la fórmula molecular C16H21N5S. Se caracteriza por la presencia de un anillo de piridina, un anillo de piperidina y un anillo de pirimidina, con un grupo metilsulfanil unido al anillo de pirimidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-metil-N-{1-[2-(metilsulfanil)pirimidin-4-il]piperidin-4-il}piridin-2-amina normalmente implica múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Pirimidina: El anillo de pirimidina se sintetiza mediante la reacción de materiales de partida apropiados en condiciones controladas.
Introducción del Grupo Metilsulfanil: El grupo metilsulfanil se introduce en el anillo de pirimidina a través de una reacción de sustitución nucleofílica.
Formación del Anillo de Piperidina: El anillo de piperidina se forma mediante la ciclación de los precursores apropiados.
Acoplamiento de los Anillos: Los anillos de piridina, piperidina y pirimidina se acoplan entre sí utilizando agentes y condiciones de acoplamiento adecuados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de técnicas de síntesis de alto rendimiento, reactores de flujo continuo y métodos de purificación avanzados.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-metil-N-{1-[2-(metilsulfanil)pirimidin-4-il]piperidin-4-il}piridin-2-amina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo metilsulfanil puede oxidarse para formar sulfoxidos o sulfones.
Reducción: El compuesto puede reducirse en condiciones adecuadas para modificar sus grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en los anillos de pirimidina y piridina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metilsulfanil puede producir sulfoxidos o sulfones, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el compuesto.
Aplicaciones Científicas De Investigación
N-metil-N-{1-[2-(metilsulfanil)pirimidin-4-il]piperidin-4-il}piridin-2-amina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se investiga por su potencial como agente terapéutico, particularmente en el tratamiento del cáncer y otras enfermedades.
Estudios Biológicos: Se utiliza en estudios para comprender sus interacciones con los objetivos biológicos y sus efectos en los procesos celulares.
Ciencia de Materiales: El compuesto se explora por su potencial uso en el desarrollo de nuevos materiales con propiedades únicas.
Biología Química: Se utiliza como un compuesto de herramienta para estudiar varias vías y mecanismos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de N-metil-N-{1-[2-(metilsulfanil)pirimidin-4-il]piperidin-4-il}piridin-2-amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas involucradas en vías de señalización celular. El compuesto puede ejercer sus efectos al unirse a estos objetivos y modular su actividad, lo que lleva a cambios en los procesos celulares como la proliferación, la apoptosis y el metabolismo.
Comparación Con Compuestos Similares
Compuestos Similares
N-metil-N-{1-[2-(metilsulfanil)pirimidin-4-il]piperidin-4-il}piridin-2-amina: comparte similitudes estructurales con otros compuestos que contienen anillos de piridina, piperidina y pirimidina.
4-Amino-1-(7H-pirrolo[2,3-d]pirimidin-4-il)piperidina-4-carboxamidas: Estos compuestos son conocidos por su inhibición selectiva de la proteína quinasa B (Akt) y tienen potencial como agentes antitumorales.
Unicidad
La singularidad de N-metil-N-{1-[2-(metilsulfanil)pirimidin-4-il]piperidin-4-il}piridin-2-amina radica en su combinación específica de grupos funcionales y anillos, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C16H21N5S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-methyl-N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H21N5S/c1-20(14-5-3-4-9-17-14)13-7-11-21(12-8-13)15-6-10-18-16(19-15)22-2/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
Clave InChI |
ZOEIHMFHZYRUKR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C2=NC(=NC=C2)SC)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-1-[1-(2-methoxybenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12263909.png)
![4-(4-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263911.png)
![2-(Methylsulfanyl)-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12263913.png)
![2-Cyclopropyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12263916.png)
![[1-(7-Fluoroquinazolin-4-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12263923.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12263925.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B12263932.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B12263968.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B12263976.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12263980.png)
![4-chloro-1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12263986.png)
![4-[1-(6-Cyclobutylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12263993.png)
![5-chloro-N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12263999.png)
